Dibutylammonium Acetate
CAS No.: 19070-91-8
Cat. No.: VC20861844
Molecular Formula: C10H23NO2
Molecular Weight: 189.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19070-91-8 |
|---|---|
| Molecular Formula | C10H23NO2 |
| Molecular Weight | 189.3 g/mol |
| IUPAC Name | dibutylazanium;acetate |
| Standard InChI | InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4) |
| Standard InChI Key | MQFIKAWTCOXAAY-UHFFFAOYSA-N |
| SMILES | CCCC[NH2+]CCCC.CC(=O)[O-] |
| Canonical SMILES | CCCC[NH2+]CCCC.CC(=O)[O-] |
Introduction
Chemical Structure and Properties
Dibutylammonium acetate consists of a dibutylammonium cation paired with an acetate anion. This quaternary ammonium compound has a molecular formula of C₁₀H₂₃NO₂ and a molecular weight of 189.30 g/mol . The structure can be represented by the linear formula (CH₃CH₂CH₂CH₂)₂NH · CH₃COOH, highlighting its composition of a dibutylamine component (C₈H₁₉N) and acetic acid (C₂H₄O₂) .
The compound's physical state varies with temperature and purity, typically appearing as a solid at 298 K or as a colorless to pale yellow liquid in its commercial solution form . It demonstrates excellent solubility in polar solvents including water and alcohols due to its ionic nature .
Identification and Nomenclature
Dibutylammonium acetate is known by several synonyms in scientific literature and commercial catalogs, contributing to its recognition across different research domains.
Table 1: Chemical Identifiers of Dibutylammonium Acetate
| Property | Value |
|---|---|
| CAS Number | 19070-91-8 |
| MDL Number | MFCD00191381 |
| Molecular Formula | C₁₀H₂₃NO₂ |
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | Acetic acid; N-butylbutan-1-amine |
| Common Synonyms | Dibutylamine acetate, Di-n-butylammonium acetate, IPC-DBAA |
The compound's structural characteristics contribute to its functionality as an ion-pairing agent and its applications in various analytical and synthetic processes .
Synthesis Methods
Dibutylammonium acetate is synthesized through a Brønsted-Lowry acid-base neutralization reaction between dibutylamine and acetic acid. This straightforward synthesis approach yields a high-purity product suitable for analytical applications .
Laboratory Synthesis Protocol
The synthesis typically involves the following procedure:
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Reagents are weighed according to 1:1 molar stoichiometry
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Dibutylamine (base) is placed in a three-neck round-bottom flask
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Acetic acid is added dropwise using a dropping funnel under constant magnetic stirring
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The reaction is conducted in a nitrogen gas atmosphere to minimize moisture
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After complete addition of the acid, stirring continues for approximately 20 minutes to ensure homogeneity
Table 2: Reagents Used in Dibutylammonium Acetate Synthesis
| Reagent | CAS Number | Typical Purity |
|---|---|---|
| Acetic acid | 64-19-7 | ≥ 0.999 |
| Dibutylamine | 111-92-2 | ≥ 0.999 |
The resulting product can be characterized using nuclear magnetic resonance (NMR) spectroscopy, which confirms the structure through characteristic chemical shifts. The dibutylammonium group presents signals for methyl groups at approximately δ0.69 (t, 6H) and methylene groups at δ1.14 (sex, 4H), δ1.46 (quin, 4H), and δ2.57 (t, 4H) .
Physical and Chemical Properties
The physicochemical properties of dibutylammonium acetate have been extensively studied, with research focusing on parameters such as density, speed of sound, and conductivity across various temperature ranges.
Pure Compound Properties
Studies have characterized the pure form of dibutylammonium acetate with high precision, establishing baseline properties for research and analytical applications.
Table 3: Physical Properties of Pure Dibutylammonium Acetate
| Property | Value | Uncertainty |
|---|---|---|
| Purity | 0.9896 g/g | ±0.0001 |
| Water Content | 0.0023 g/g | ±0.0003 |
| Physical State at 298 K | Solid | - |
| Pressure Conditions | 101.39 kPa | ±0.21 kPa |
These properties influence the compound's behavior in solution and its effectiveness in various applications .
Solution Behavior
In aqueous solutions, dibutylammonium acetate exhibits interesting physicochemical behaviors influenced by temperature, concentration, and aggregation phenomena. Research has demonstrated that its properties, including density, speed of sound, and conductivity, are temperature-dependent and show characteristic changes in the range of 293.15-323.15 K .
When compared with structurally related compounds such as dibutylammonium propanoate and dibutylammonium butanoate, increasing the alkyl chain length on the anionic component leads to decreased values of density, speed of sound, and conductivity in solution .
Applications in Analytical Chemistry
Dibutylammonium acetate has found extensive applications in analytical chemistry, particularly in chromatographic techniques and mass spectrometry.
Ion-Pair Chromatography
The compound serves as an exceptional ion-pairing agent in high-performance liquid chromatography (HPLC), enabling enhanced separation of polar analytes that would otherwise exhibit poor retention under conventional reverse-phase conditions .
This application is particularly valuable in the separation of nucleic acids, nucleotides, and other biomolecules with polar or charged functional groups. The ion-pairing mechanism involves the formation of complexes between the dibutylammonium cation and negatively charged analytes, increasing their hydrophobicity and improving their retention on reversed-phase columns.
Table 4: Chromatographic Performance Comparison of Ion-Pairing Reagents
| Reagent | Retention Efficiency | Peak Shape | MS Compatibility |
|---|---|---|---|
| Dibutylammonium acetate | High | Sharp, symmetrical | Excellent |
| Triethylamine | Low | Tailing | Moderate |
| Tetrabutylammonium acetate | Moderate | Split peaks | Poor (high background noise) |
Dibutylammonium acetate outperforms many other ion-pairing reagents in resolving adenosine nucleotides from complex biological matrices, achieving superior peak shapes and retention while generating minimal background noise in mass spectrometric detection .
Liquid Chromatography-Mass Spectrometry Applications
The compound has proven exceptionally valuable in liquid chromatography-mass spectrometry (LC-MS) applications, particularly for analyzing polar metabolites, nucleotides, and short-chain acyl-CoAs .
It is commercially available as a 0.5 M aqueous solution specifically formulated as an "Ion-Pair Reagent for LC-MS," with quality grades such as LiChropur™ or ChromaClear™ that feature low UV absorbance at critical wavelengths (230 nm, 254 nm) to minimize interference in detection .
One significant application involves the separation and quantification of intracellular nucleotides from different microorganisms using ion pair reversed phase liquid chromatography electrospray ionization isotope dilution tandem mass spectrometry (IP–LC–ESI–ID–MS/MS) .
Biochemical and Research Applications
Beyond its analytical uses, dibutylammonium acetate plays important roles in various research contexts, from biochemical studies to environmental science.
Protein and Enzyme Studies
In biochemistry, dibutylammonium acetate assists researchers studying protein structures and enzyme activities by modifying proteins under controlled conditions. It helps create a volatile solvent environment that facilitates the analysis of biomolecules in mass spectrometry, providing improved ionization efficiency compared to traditional solvents .
Organic Synthesis
The compound serves as a versatile reagent in organic chemistry, facilitating various reactions including acylation and alkylation, which are essential for creating complex molecules . Its effectiveness as a phase transfer catalyst enhances reactions between aqueous and organic phases, particularly beneficial in pharmaceutical and agrochemical production .
Environmental Applications
In environmental science, dibutylammonium acetate contributes to remediation efforts through its ability to enhance the extraction of pollutants from soil and water systems. Its properties help in improving solubility or facilitating the transport of contaminants across phases, supporting environmental protection initiatives .
| Parameter | Specification |
|---|---|
| Concentration | ~0.5 mol/L in water |
| Physical Form | Clear liquid at 20°C |
| Color | Colorless |
| Quality Grades | LiChropur™, ChromaClear™ |
| Application Designation | Ion-Pair Reagent for LC-MS |
| Package Sizes | 10 mL, 100 mL |
These commercial preparations are formulated to meet the stringent requirements of analytical applications, particularly in terms of purity and performance consistency .
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